molecular formula C17H18Cl2N2O3S B2847828 1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine CAS No. 612042-87-2

1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B2847828
CAS No.: 612042-87-2
M. Wt: 401.3
InChI Key: WQLQUEFLOICSJL-UHFFFAOYSA-N
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Description

1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2,6-dichlorobenzenesulfonyl group and a 4-methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine typically involves the reaction of 1-(2,6-dichlorobenzenesulfonyl)piperazine with 4-methoxyphenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and methoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(2,6-Dichlorobenzenesulfonyl)piperazine
  • 4-(4-Methoxyphenyl)piperazine
  • 1-(2,6-Dichlorobenzenesulfonyl)-4-phenylpiperazine

Comparison: 1-((2,6-Dichlorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine stands out due to the presence of both the 2,6-dichlorobenzenesulfonyl and 4-methoxyphenyl groups, which confer unique chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-24-14-7-5-13(6-8-14)20-9-11-21(12-10-20)25(22,23)17-15(18)3-2-4-16(17)19/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLQUEFLOICSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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